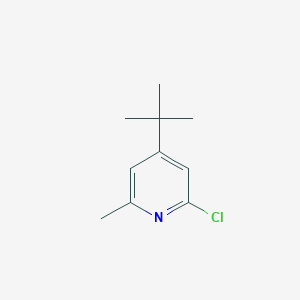

4-Tert-butyl-2-chloro-6-methylpyridine

Description

Contextual Significance of Substituted Pyridines in Chemical Sciences

Substituted pyridines are of immense significance in the chemical sciences, primarily due to their versatile applications in medicinal chemistry, materials science, and catalysis. nih.govresearchgate.net In drug discovery, the pyridine (B92270) moiety is a common pharmacophore found in numerous approved therapeutic agents. ijnrd.org Its presence can enhance the pharmacological profile of a molecule by improving solubility, metabolic stability, and binding affinity to biological targets. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition at the active sites of enzymes and receptors. nih.gov Furthermore, substituted pyridines serve as essential ligands in organometallic chemistry, facilitating a wide range of catalytic transformations. nih.gov Their ability to be readily functionalized allows for the development of catalysts with tailored reactivity and selectivity. nih.gov

Rationale for Investigating 4-Tert-butyl-2-chloro-6-methylpyridine in Contemporary Research

The investigation of specifically substituted pyridines, such as this compound, is driven by the pursuit of novel molecules with unique properties and potential applications. The substitution pattern of this compound—a bulky tert-butyl group, a reactive chloro group, and a methyl group—suggests its utility as a versatile intermediate in organic synthesis. Closely related compounds, like 4-tert-butyl-2-chloropyridine, are known to be important intermediates in the synthesis of bioactive molecules, including inhibitors of p38 MAP kinase, Syk kinase, and JAK kinase, which are targets for inflammatory diseases and cancer. google.com The tert-butyl group can impart steric hindrance, influencing the conformational preferences of the molecule and its interactions with other species. The chlorine atom at the 2-position is a key functional group that can be readily displaced in nucleophilic substitution reactions, providing a handle for further molecular elaboration. nih.gov The methyl group can also be functionalized or can influence the electronic properties of the pyridine ring.

Scope and Objectives of Academic Research Endeavors Pertaining to the Compound

While specific academic research endeavors focused solely on this compound are not extensively documented in publicly available literature, the general objectives for investigating such compounds can be inferred. The primary scope of research on highly substituted pyridines includes the development of efficient and regioselective synthetic methodologies. nih.gov A key objective is to explore the reactivity of the substituted pyridine, particularly the chlorine atom, in cross-coupling and other substitution reactions to generate libraries of new compounds. nih.gov Furthermore, academic research would aim to evaluate the potential of these new derivatives in various applications, such as medicinal chemistry, by screening them for biological activity. researchgate.net Another objective would be to study the impact of the specific substitution pattern on the physicochemical properties of the molecule, such as its electronic structure and steric profile, which can inform the design of new functional molecules.

Historical Trajectory of Related Pyridine Synthesis and Application within Organic Chemistry

The synthesis of the pyridine ring has a rich history in organic chemistry. Early methods relied on the isolation of pyridine from coal tar, which was an inefficient process. wikipedia.orgedurev.in A significant breakthrough came in 1881 with the development of the Hantzsch pyridine synthesis, a multi-component reaction that allowed for the construction of dihydropyridines, which could then be oxidized to pyridines. wikipedia.org Another landmark method, the Chichibabin pyridine synthesis, was reported in 1924 and involves the condensation of aldehydes or ketones with ammonia (B1221849). wikipedia.orgedurev.in Over the years, numerous other methods have been developed, including the Kröhnke synthesis, which utilizes α-pyridinium methyl ketone salts. researchgate.net The application of pyridines in organic chemistry has evolved from their use as basic solvents to their central role as building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. ijnrd.orgwikipedia.org

Physicochemical Properties and Synthesis

The specific substitution pattern of this compound dictates its chemical identity and reactivity. Below is a table summarizing its key identifiers.

| Property | Value |

| IUPAC Name | 4-(tert-butyl)-2-chloro-6-methylpyridine |

| Molecular Formula | C₁₀H₁₄ClN |

| Molecular Weight | 183.68 g/mol |

| SMILES | CC1=CC(=C(N=C1)Cl)C(C)(C)C |

| InChIKey | NDFAGCJEPICROW-UHFFFAOYSA-N |

Data sourced from publicly available chemical supplier information.

Spectroscopic analysis provides further insight into the structure of the molecule. Fourier-transform infrared (FTIR) spectroscopy of this compound reveals key absorption bands corresponding to aromatic C-H stretching at approximately 3050 cm⁻¹, ring C=C stretching around 1580 cm⁻¹, and C-Cl stretching near 730 cm⁻¹. smolecule.com X-ray diffraction studies on similar compounds suggest that the pyridine ring is planar, with bond lengths characteristic of an aromatic system. smolecule.com

A common synthetic route to achieve this substitution pattern involves the directed lithiation of a suitable pyridine precursor followed by chlorination. For instance, starting from a 4-tert-butylpyridine (B128874) derivative, a strong base such as lithium diisopropylamide (LDA) can be used to selectively deprotonate the 2-position, which is then quenched with a chlorine source. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C10H14ClN |

|---|---|

Molecular Weight |

183.68 g/mol |

IUPAC Name |

4-tert-butyl-2-chloro-6-methylpyridine |

InChI |

InChI=1S/C10H14ClN/c1-7-5-8(10(2,3)4)6-9(11)12-7/h5-6H,1-4H3 |

InChI Key |

NDFAGCJEPICROW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C(C)(C)C |

Origin of Product |

United States |

Nomenclature and Advanced Structural Elucidation Methodologies

Systematic IUPAC Nomenclature and Derived Terminology for 4-Tert-butyl-2-chloro-6-methylpyridine

The systematic name for the compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This nomenclature is determined by identifying the parent heterocycle, which is pyridine (B92270), and then numbering the ring to give the substituents the lowest possible locants. In this case, the chloro group is assigned to position 2, the tert-butyl group to position 4, and the methyl group to position 6.

Table of Compound Identifiers:

| Identifier | Value |

|---|---|

| Systematic IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₄ClN |

| InChI | InChI=1S/C10H14ClN/c1-7-5-8(10(2,3)4)6-9(11)12-7/h5-6H,1-4H3 |

| InChIKey | NDFAGCJEPICROW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=C1C(C)(C)C)Cl)C |

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

As of the current literature survey, detailed experimental data for both one-dimensional and two-dimensional NMR analysis of this compound is not publicly available. Therefore, a comprehensive analysis of its NMR characteristics cannot be provided at this time.

Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound have not been reported in the reviewed scientific literature.

There are no available studies detailing the use of 2D NMR techniques such as COSY, HSQC, HMBC, or NOESY for the complete structural assignment and elucidation of connectivity and spatial proximity of atoms in this compound.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its structural components. smolecule.com

Table of FT-IR Absorption Bands: smolecule.com

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3050 | Aromatic C-H stretching |

| 1580 | Ring C=C stretching |

Raman Spectroscopy: There is no publicly available Raman spectroscopy data for this compound.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture and Intermolecular Interaction Characterization

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a complete crystallographic study with detailed parameters such as crystal system, space group, and unit cell dimensions for this compound has not been published, some structural details have been reported based on X-ray diffraction studies. smolecule.com These studies indicate that the pyridine ring is planar, with bond lengths consistent with aromatic delocalization. smolecule.com

Table of Reported Bond Lengths from X-ray Diffraction: smolecule.com

| Bond | Bond Length (Å) | Description |

|---|---|---|

| C-Cl | 1.74 | Slightly elongated due to resonance with the ring. |

A full characterization of the solid-state molecular architecture and intermolecular interactions awaits a complete single-crystal X-ray diffraction analysis.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods, including circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful tools for the assignment of absolute configuration to chiral molecules. However, in the case of this compound, these techniques are not applicable. The molecule is achiral as it does not possess a stereocenter and lacks any element of chirality such as axial, planar, or helical chirality. The pyridine ring is planar, and the substitution pattern does not introduce any stereoisomers. Consequently, this compound does not exhibit optical activity and, therefore, its structure cannot be investigated using chiroptical spectroscopy.

Conformational Analysis and Stereochemical Considerations

While this compound is an achiral molecule, an analysis of its conformational isomers and the stereochemical implications of its substituents provides valuable insight into its reactivity and molecular behavior. The primary conformational flexibility in this molecule arises from the rotation of the tert-butyl and methyl groups around the single bonds connecting them to the pyridine ring.

The pyridine ring itself is an aromatic, planar system. The substituents—a chloro group at position 2, a tert-butyl group at position 4, and a methyl group at position 6—influence the molecule's electronic properties and steric environment. The tert-butyl group, with its significant steric bulk, is the most influential substituent in determining the molecule's preferred conformation.

Rotation around the C4-C(CH₃)₃ bond of the tert-butyl group is expected to have a relatively low energy barrier. However, certain conformations will be favored to minimize steric interactions with the adjacent protons on the pyridine ring. The methyl group at the C6 position also exhibits rotational freedom. The steric hindrance between the methyl group and the adjacent chloro group at the C2 position is a key factor influencing the orientation of the substituents and potentially causing minor distortions from a perfectly planar ring, although significant deviation is unlikely due to the energetic cost of disrupting the aromatic system.

The steric crowding caused by the substituents, particularly the bulky tert-butyl group and the adjacent methyl and chloro groups, can have significant stereochemical consequences on the molecule's reactivity. For instance, these groups can sterically hinder the approach of reagents to the nitrogen atom of the pyridine ring or to the adjacent ring carbons, thereby influencing the regioselectivity of chemical reactions.

Interactive Data Table: Conformational Features of this compound

| Feature | Description | Implication |

| Pyridine Ring | Aromatic and largely planar. | Provides a rigid scaffold for the substituents. |

| Tert-butyl Group Rotation | Rotation around the C4-C(CH₃)₃ bond. | Low energy barrier, but certain staggered conformations are favored to minimize steric strain. |

| Methyl Group Rotation | Rotation around the C6-CH₃ bond. | Relatively free rotation, but can be influenced by interactions with the adjacent chloro group. |

| Steric Hindrance | Significant steric bulk from the tert-butyl group and steric crowding around the pyridine nitrogen. | Influences molecular packing in the solid state and can direct the regioselectivity of reactions by blocking certain sites. |

Synthetic Methodologies for 4 Tert Butyl 2 Chloro 6 Methylpyridine and Its Derivatives

De Novo Pyridine (B92270) Ring Synthesis Approaches Incorporating the Specific Substituent Pattern

De novo strategies involve the assembly of the pyridine ring from simpler, acyclic molecules, offering a convergent and flexible route to highly substituted products. nih.govacs.org Metal-catalyzed cycloadditions and multicomponent reactions are prominent in this regard, providing pathways to complex substitution patterns in a single step. acsgcipr.orgrsc.orgresearchgate.net

Mechanistic Pathways of Cyclization Reactions

Several cyclization mechanisms are employed for pyridine ring synthesis, with Diels-Alder type [4+2] cycloadditions and transition-metal-catalyzed [2+2+2] cycloadditions being among the most powerful and atom-economical. nih.govacs.orgacsgcipr.org

[4+2] Cycloaddition Reactions: This approach involves the reaction of a diene with a dienophile. For pyridine synthesis, aza-dienes (containing a C=N bond) are common precursors. For instance, a 2-azadiene can react with an alkyne dienophile in an inverse-electron-demand Diels-Alder reaction, followed by aromatization to yield the pyridine ring. nih.gov The specific substituents of the target molecule would need to be incorporated into the structures of the azadiene and dienophile precursors.

[2+2+2] Cycloaddition Reactions: This method provides a direct route to the benzene (B151609) and pyridine rings by the cyclotrimerization of three two-carbon units. rsc.org The synthesis of pyridines is achieved by the co-cyclization of two alkyne molecules and a nitrile. rsc.orgorganic-chemistry.org This reaction is typically catalyzed by transition metals such as cobalt (Co), rhodium (Rh), or iron (Fe), which provide lower energy pathways for the otherwise thermally disfavored reaction. acsgcipr.orgrsc.org The regioselectivity of the substitution pattern on the final pyridine ring is a critical aspect governed by the catalyst and the electronic and steric properties of the substituents on the alkyne and nitrile precursors.

Multicomponent Domino Reactions: Reactions like the Hantzsch or Bohlmann-Rahtz pyridine syntheses involve the condensation of several components, such as aldehydes, β-ketoesters, and an ammonia (B1221849) source, to form a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine. ontosight.airsc.org While classic, these methods are often limited in scope and may require specific activating groups on the precursors. nih.govontosight.ai

Precursor Identification and Optimized Reaction Conditions

The successful de novo synthesis of 4-tert-butyl-2-chloro-6-methylpyridine hinges on the judicious selection of precursors that contain the required chloro, tert-butyl, and methyl functionalities.

For a hypothetical [2+2+2] cycloaddition , the precursors could be:

Two molecules of an alkyne.

A nitrile to provide the nitrogen atom.

To achieve the desired 2,4,6-substitution, one might envision a reaction between a tert-butyl-substituted alkyne, a methyl-substituted alkyne, and a chlorine-containing nitrile (or a precursor that allows for subsequent chlorination). However, controlling the regiochemistry of such a multicomponent reaction to achieve a single isomer is a significant challenge. A more controlled intramolecular approach, using a diyne-nitrile, often yields better selectivity. rsc.org

Optimizing reaction conditions is crucial for maximizing yield and purity. researchgate.netontosight.ai Key parameters include temperature, solvent, and reaction time. For instance, metal-catalyzed cycloadditions are often performed under mild conditions, while classical condensation reactions may require elevated temperatures or microwave irradiation to proceed efficiently. researchgate.netorganic-chemistry.org The choice of solvent can also dramatically influence the reaction pathway and final product distribution. acs.org

Table 1: General Optimized Conditions for Pyridine Synthesis

| Reaction Type | Typical Catalyst | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| [2+2+2] Cycloaddition | Cobalt (Co), Rhodium (Rh) complexes | Toluene, THF | Room Temp. to Reflux | High atom economy, convergent. rsc.orgorganic-chemistry.org |

| [4+2] Aza-Diels-Alder | Lewis acids or thermal | Toluene, Xylene | High Temperature (110-150°C) | Forms dihydropyridine intermediate. nih.govacs.org |

| Hantzsch Synthesis | None or Lewis/Brønsted acid | Ethanol, Acetic Acid | Reflux | Requires subsequent oxidation step. ontosight.ai |

| Domino Synthesis | Metal Lewis acids (e.g., Ga) | Ethanol | Microwave Irradiation | High yield, short reaction time. researchgate.net |

Catalyst Selection and Ligand Design for Enhanced Efficiency and Selectivity

In metal-catalyzed syntheses, the choice of the metal center and its associated ligands is paramount for controlling the reaction's efficiency and selectivity. acsgcipr.orgacs.org For [2+2+2] cycloadditions, cobalt catalysts are often favored due to their economy and versatility. rsc.org Rhodium catalysts can also offer high chemo- and regioselectivity under mild conditions. organic-chemistry.org

Ligand design plays a crucial role in tuning the catalyst's electronic and steric environment. acs.org Chiral pyridine-derived ligands, for example, have been developed to induce asymmetry in catalytic reactions. acs.org For non-asymmetric synthesis, ligands like phosphines (e.g., PCy3) or N-heterocyclic carbenes (NHCs) can be used to stabilize the metal center and modulate its reactivity, thereby influencing the regiochemical outcome of the cycloaddition. rsc.orgnih.gov The development of novel catalyst systems, including those based on Earth-abundant metals like iron, is an active area of research aimed at more sustainable synthetic routes. acsgcipr.org

Functionalization and Modification Strategies Applied to Pre-existing Pyridine Scaffolds

An alternative and often more direct approach to synthesizing this compound is the stepwise functionalization of a readily available, simpler pyridine derivative. This strategy relies on the inherent reactivity patterns of the pyridine ring and the development of regioselective reactions.

Regioselective Halogenation (Chlorination) Methodologies

Introducing a chlorine atom at the C2 position of a pyridine ring bearing substituents at C4 and C6 requires a regioselective chlorination method. The direct chlorination of pyridines can be challenging due to the deactivation of the ring by the nitrogen atom.

A common and effective strategy involves the chlorination of a pyridine N-oxide intermediate. The N-oxide activates the C2 and C6 positions towards electrophilic attack and subsequent rearrangement. A well-established method uses reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the N-oxide to the 2-chloropyridine (B119429). google.comgoogle.com

Synthetic Route via N-oxidation:

N-Oxidation: The precursor, 4-tert-butyl-6-methylpyridine, would first be oxidized to the corresponding N-oxide, typically using an oxidizing agent like hydrogen peroxide in acetic acid. google.com

Chlorination: The resulting N-oxide is then treated with a chlorinating agent such as POCl₃ under reflux conditions to yield the final 2-chloro product. google.com

Other modern methods for chlorination include the use of reagents like Selectfluor in the presence of a chloride source (e.g., LiCl), which can offer high regioselectivity under mild conditions for certain substituted pyridines. rsc.org Radical chlorination of C(sp³)–H bonds on alkyl side chains is also possible but generally less selective for ring chlorination. nih.gov

Alkylation Strategies for Tert-butyl and Methyl Group Introduction

The introduction of alkyl groups onto a pyridine ring can be achieved through various methods, depending on the desired position and the nature of the alkyl group.

Introduction of the Tert-butyl Group: The bulky tert-butyl group is typically introduced using precursors that already contain this moiety, as direct Friedel-Crafts type tert-butylation of the pyridine ring is often inefficient. A common starting material is 4-tert-butylpyridine (B128874), which can be synthesized from pyridine and tert-butyllithium. chemicalbook.com This precursor can then be further functionalized. Alternatively, methods for the direct C-H alkylation of pyridines have been developed, although regioselectivity can be a challenge. acs.orgresearchgate.net

Introduction of the Methyl Group: The methyl group can be introduced onto the pyridine ring through several strategies. One approach is to start with a pre-methylated pyridine, such as 2,6-lutidine (2,6-dimethylpyridine). nih.gov This substrate could then be functionalized. Another method involves the use of organometallic reagents. For example, a 2-chloropyridine derivative can undergo cross-coupling reactions (e.g., Stille or Suzuki coupling) with a methylating agent. Alternatively, directed ortho-metalation using a strong base like lithium diisopropylamide (LDA) followed by quenching with an electrophilic methyl source (e.g., methyl iodide) can install a methyl group adjacent to the directing group. Rhodium-catalyzed C-H activation has also emerged as a powerful tool for the ortho-alkylation of pyridines. nih.gov

A plausible synthetic sequence starting from a commercially available precursor could be the tert-butylation of 2-chloro-6-methylpyridine (B94459) or the methylation and subsequent chlorination of 4-tert-butylpyridine. The specific order of steps would be critical to manage the directing effects of the existing substituents on the ring.

Cross-Coupling Reactions for Building the Substituted Pyridine Core

Palladium-catalyzed cross-coupling reactions are powerful tools for the regioselective synthesis of substituted pyridines, allowing for the precise installation of various functional groups onto the pyridine ring. acs.org Reactions such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings are instrumental in forming carbon-carbon and carbon-nitrogen bonds, which are key to building the desired substitution pattern. dntb.gov.uaorganic-chemistry.org

For a target molecule like this compound, a strategy could involve starting with a di- or tri-halogenated pyridine and sequentially introducing the methyl and tert-butyl groups. For instance, a Negishi cross-coupling can be effective for coupling organozinc reagents with heterocyclic halides. The use of Pd₂(dba)₃ with a ligand like X-Phos facilitates the coupling of 2-heterocyclic organozinc reagents with aryl chlorides at mild temperatures. organic-chemistry.org Similarly, the Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is widely used for creating C(sp²)-C(sp²) bonds in the synthesis of biaryl and heterobiaryl systems. acs.org

The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and regioselectivity. Orthogonal cross-coupling strategies, where different coupling reactions are used in a specific sequence, allow for the controlled synthesis of complex, multi-substituted pyridines from simple, commercially available starting materials like 2,3-dichloropyridine. dntb.gov.ua

| Reaction Type | Coupling Partners | Catalyst/Ligand | Key Features | Typical Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pyridylboronic acid + Heteroaryl Halide | Pd(PPh₃)₄ or PdCl₂(dppf) | Tolerant of many functional groups, including primary amines, without protection. acs.org | 65-95% |

| Negishi | 2-Pyridylzinc reagent + Aryl Chloride | Pd₂(dba)₃ / X-Phos | Mild reaction conditions; organozinc reagents generated at room temperature. organic-chemistry.org | High |

| Buchwald-Hartwig | 3-Chloropyridine derivative + Amine | Pd₂(dba)₃ / BINAP | Forms C-N bonds, useful for synthesizing aminopyridines. dntb.gov.ua | 70-90% |

| Liebeskind-Srogl | Thioester + Boronic Acid | Pd(0) catalyst, Cu(I) thiophene-2-carboxylate (B1233283) (CuTC) | Coupling occurs under neutral conditions, tolerant of sensitive functional groups. dntb.gov.ua | Good to Excellent |

Advanced Synthetic Techniques for Improved Yield and Purity

To overcome the limitations of traditional batch synthesis, such as long reaction times and purification challenges, advanced techniques like microwave-assisted synthesis and flow chemistry are increasingly being adopted.

Microwave irradiation has emerged as a powerful tool in organic synthesis, recognized for its ability to dramatically reduce reaction times, increase product yields, and enhance purity. nih.govnih.gov In the synthesis of pyridine derivatives, microwave-assisted reactions often proceed in minutes compared to hours required for conventional heating methods. researchgate.netmdpi.com This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer. This technique is particularly advantageous for multi-component reactions, where several reactants are combined in a single step to form complex products. nih.gov

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| One-pot, four-component synthesis of cyanopyridines | Microwave (800W) | 2-7 min | 82-94% | nih.govresearchgate.net |

| Conventional (Reflux) | 6-9 h | 71-88% | ||

| Three-component synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Microwave (75W) | 5 min | 84% | nih.gov |

| Conventional (Reflux) | 10 min | 82% |

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency, safety, and scalability. acs.org For pyridine synthesis, flow chemistry can reduce a multi-step batch process into a single continuous operation, significantly lowering production costs and improving yield. vcu.edu The enhanced safety profile is particularly notable when handling hazardous reagents or highly exothermic reactions. The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, preventing thermal runaways. mdpi.com

Researchers at Virginia Commonwealth University demonstrated a continuous-flow process for manufacturing pyridine compounds that increased the yield from 58% in a batch process to 92% in a flow reactor, while reducing the number of steps from five to one. vcu.edu

Phase-Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). operachem.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one reactant across the phase boundary to react with the other. operachem.com This method enhances reaction rates and eliminates the need for expensive, anhydrous, or aprotic solvents.

In the context of pyridine synthesis, PTC can be applied to nucleophilic substitution or alkylation reactions. For example, a chloropyridine derivative dissolved in an organic solvent can react with a nucleophile from an aqueous solution in the presence of a catalyst like tetrabutylammonium (B224687) bromide (TBAB). The catalyst's lipophilic cation pairs with the nucleophilic anion, shuttling it into the organic phase where the reaction occurs. This technique is a cornerstone of green chemistry as it often allows for the use of water as a solvent and reduces waste. acs.org

Green Chemistry Principles and Sustainable Synthetic Route Design

The integration of green chemistry principles into synthetic planning is essential for developing environmentally benign and economically viable processes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. rasayanjournal.co.innih.gov

Solvents account for a significant portion of the waste generated in chemical manufacturing. Therefore, careful solvent selection is a critical aspect of green chemistry. scienceopen.com Traditional solvents like chlorinated hydrocarbons, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are effective but pose significant health and environmental risks. Green chemistry promotes the use of safer alternatives.

Solvent selection guides, such as the one developed by the CHEM21 consortium, provide a framework for ranking solvents based on safety, health, and environmental criteria. rsc.org Water, ethanol, and newer bio-derived solvents like Cyrene and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are often recommended as greener alternatives. scienceopen.commdpi.com The ideal green process aims to minimize solvent use altogether by running reactions under neat (solvent-free) conditions or in the melt phase. When solvents are necessary, choosing one that can be used for multiple consecutive reaction steps can significantly reduce waste from intermediate workups and purifications. scienceopen.com

| Category | Solvents | Rationale |

|---|---|---|

| Recommended | Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, 2-MeTHF | Low toxicity, renewable sources, favorable environmental profile. |

| Problematic | Toluene, Cyclohexane, Acetonitrile, Dichloromethane (DCM) | Some toxicity, flammability, or environmental persistence concerns. Use should be minimized. |

| Hazardous | Pyridine, Dioxane, Chloroform, Benzene, Diethyl Ether | High toxicity, carcinogenicity, or significant safety hazards. Avoid or replace whenever possible. |

Atom Economy and Reaction Efficiency Considerations

In the pursuit of sustainable chemical manufacturing, atom economy (AE) and reaction efficiency are paramount metrics for evaluating synthetic methodologies. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. buecher.de An ideal reaction would have a 100% atom economy, meaning all atoms from the starting materials are found in the product, with no atoms wasted as byproducts. buecher.de This is distinct from reaction yield, which only quantifies the amount of product obtained and overlooks the generation of waste. nih.gov

Traditional synthetic routes to 2-chloropyridine derivatives often involve multi-step processes with poor atom economy. A common strategy for introducing a chlorine atom at the 2-position of a pyridine ring is through the initial formation of a pyridine N-oxide, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). stackexchange.comresearchgate.net While effective, these methods are inherently inefficient from an atom economy perspective. For instance, the reaction of a pyridine N-oxide with POCl₃ to generate a 2-chloropyridine also produces phosphoric acid or its salts as a significant byproduct, incorporating none of the phosphorus or oxygen atoms into the target molecule. stackexchange.com This results in a substantial amount of inorganic waste that must be managed and disposed of.

The table below illustrates the intrinsic differences in atom economy for various reaction types, underscoring why certain synthetic strategies are favored in green chemistry.

Use of Renewable Resources and Benign Byproducts

The reliance on fossil fuels as the primary feedstock for the chemical industry is a major driver of environmental unsustainability. A key goal of green chemistry is to shift towards the use of renewable resources, such as biomass, for the production of valuable chemicals. kit.edu Pyridine and its derivatives have traditionally been synthesized from petroleum-based starting materials or extracted from coal tar. However, significant research is underway to develop pathways from biorenewable feedstocks. acsgcipr.org

Biomass, including lignocellulose, sugars, and plant oils, can be converted into a range of platform molecules that serve as building blocks for chemical synthesis. kit.eduacsgcipr.org For pyridine synthesis, several strategies are being explored:

Direct Conversion: The pyrolysis of raw biomass in the presence of ammonia can yield simple pyridines. However, this method typically results in low yields and complex, difficult-to-separate mixtures. acsgcipr.org

Platform Molecule Conversion: A more refined approach involves converting biomass into specific platform chemicals like furfural (B47365) (from C5 sugars), which can then be transformed into N-heterocycles. acsgcipr.orgnih.gov Catalytic processes have been developed to convert furfural into piperidine (B6355638) and subsequently into pyridine, representing a viable route from a renewable starting material. nih.gov

Bio-derived Building Blocks: The fundamental components for building a substituted pyridine ring (e.g., aldehydes, ketones, ammonia) can themselves be sourced from biomass. tamu.eduacsgcipr.org Lignin, an abundant biopolymer, is a rich source of aromatic compounds that could potentially be engineered as precursors for complex pyridines. kit.edu

The table below lists some potential biomass-derived platform chemicals and the basic chemical structures they could help form in the synthesis of a substituted pyridine.

In addition to using renewable starting materials, green synthetic design focuses on generating benign byproducts. The ideal reaction produces only the desired product and harmless byproducts, with water being the most desirable. nih.gov This contrasts sharply with classical methods that generate stoichiometric amounts of toxic and persistent waste. For example, replacing chlorination reactions that use POCl₃ with catalytic methods that use simpler, recyclable halide sources and produce only water or simple salts would represent a significant environmental improvement. The use of heterogeneous catalysts, which can be easily separated and reused, and biocatalytic methods, such as engineered enzymes or microorganisms, are promising avenues for achieving waste-free synthesis of complex molecules like substituted pyridines. acsgcipr.orgrsc.org

Reactivity and Derivatization Strategies of 4 Tert Butyl 2 Chloro 6 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position

Nucleophilic aromatic substitution (SNAr) on pyridine (B92270) rings is a fundamental transformation. The innate electron-deficient character of the pyridine ring, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. However, the reactivity of 4-Tert-butyl-2-chloro-6-methylpyridine in SNAr reactions is significantly modulated by its specific substitution pattern.

Scope of Nucleophiles and Reaction Conditions

The displacement of the chloride at the C2 position can be achieved with a range of nucleophiles, including oxygen-, nitrogen-, and sulfur-based species. However, due to the electronic and steric factors inherent to the molecule, these reactions often necessitate more forcing conditions compared to pyridines bearing electron-withdrawing groups. The alkyl substituents (tert-butyl and methyl) are electron-donating, which slightly deactivates the ring toward nucleophilic attack. More significantly, the methyl group at the C6 position imposes considerable steric hindrance around the C2 reaction center.

Consequently, reactions with common nucleophiles typically require elevated temperatures and the use of strong bases to generate a sufficiently reactive nucleophile. For instance, amination reactions, which are less satisfactory with unactivated 2-chloropyridines, may require high temperatures or the use of a strong, non-nucleophilic base to proceed effectively. nih.gov

Below is an interactive table summarizing representative SNAr reaction conditions for substrates of this type.

| Nucleophile | Reagent Example | Base | Solvent | Temperature (°C) | Product Type |

| O-Nucleophile | Sodium Methoxide (NaOMe) | - | Methanol (MeOH) | 80-120 | 2-Alkoxypyridine |

| N-Nucleophile | Morpholine | K₂CO₃ or NaH | DMF or Dioxane | 100-150 | 2-Aminopyridine |

| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | - | DMF or DMSO | 80-120 | 2-(Arylthio)pyridine |

Note: The conditions presented are representative for sterically hindered, unactivated 2-chloropyridines and may require optimization for this compound.

Mechanistic Investigations of SNAr Pathways and Transition States

The generally accepted mechanism for SNAr reactions on 2-chloropyridines is a two-step addition-elimination process. researchgate.net The reaction is initiated by the attack of the nucleophile on the electrophilic C2 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. researchgate.netnih.gov This intermediate is negatively charged and resonance-stabilized, with the charge delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom. pearson.com

The formation of this intermediate is typically the rate-determining step. researchgate.net In the second step, the aromaticity of the pyridine ring is restored through the elimination of the chloride leaving group.

Step 1: Nucleophilic Attack and Formation of Meisenheimer Complex

Nu⁻ + this compound → [Meisenheimer Complex]⁻

Step 2: Elimination of Leaving Group and Restoration of Aromaticity

[Meisenheimer Complex]⁻ → 4-Tert-butyl-2-(nucleophile)-6-methylpyridine + Cl⁻

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in modeling these reaction pathways. researchgate.net Such calculations help to elucidate the structure of transition states and determine the activation energies, confirming that electron-withdrawing groups can stabilize the transition state and lower the energy barrier for nucleophilic attack. researchgate.net While the stepwise mechanism is widely accepted, some recent computational and kinetic isotope effect studies have provided evidence that certain SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step, bypassing a discrete intermediate. acs.org

Substituent Effects on Reactivity and Regioselectivity

The reactivity of this compound is profoundly influenced by its substituents.

Steric Effects : The 6-methyl group plays a dominant role in controlling reactivity. Its position ortho to the C2-chloro group creates significant steric hindrance. bath.ac.uk This bulkiness impedes the trajectory of the incoming nucleophile, raising the energy of the transition state for the addition step and thereby slowing the reaction rate considerably. nih.gov The tert-butyl group at the C4 position is too distant to exert a direct steric effect on the C2 position.

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Pyridyl Halide

The C-Cl bond in this compound, while relatively unreactive towards SNAr, is an excellent handle for transition metal-catalyzed cross-coupling reactions. These methods provide powerful and versatile strategies for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling for Arylation and Vinylation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron species. The reaction of 2-chloropyridines, particularly those that are electron-rich and sterically hindered, presents a challenge, primarily due to the difficulty of the initial oxidative addition step to the robust C-Cl bond.

To overcome this hurdle, highly active palladium catalysts are required. These catalytic systems typically consist of a palladium(0) source and a specialized ligand. For hindered substrates like this compound, the ligands of choice are often bulky and electron-rich alkylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). organic-chemistry.orgrsc.org These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species that can readily undergo oxidative addition into the C-Cl bond.

The following table outlines a typical set of conditions for the Suzuki-Miyaura coupling of a hindered 2-chloropyridine (B119429) derivative.

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Boron Reagent | Phenylboronic Acid | Nucleophile |

| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Catalyst Source |

| Ligand | SPhos or XPhos | Accelerates Oxidative Addition |

| Base | K₃PO₄ or Cs₂CO₃ | Activates Boron Reagent |

| Solvent | Dioxane or Toluene | Reaction Medium |

| Temperature (°C) | 80-110 | Thermal Energy |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes. The classic Sonogashira protocol employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. mdpi.commdpi.com

Similar to the Suzuki-Miyaura coupling, the reaction of unactivated and hindered 2-chloropyridines is challenging. The efficiency of the coupling is highly dependent on the choice of palladium catalyst, ligand, and reaction conditions. scirp.org While traditional catalysts like PdCl₂(PPh₃)₂ can be effective, more advanced systems, sometimes employing copper-free conditions with highly active palladium/phosphine (B1218219) or palladium/NHC complexes, have been developed to improve the scope and efficiency for difficult substrates. nih.govnih.gov The amine base (e.g., triethylamine (B128534) or diisopropylethylamine) plays a dual role, acting as a base to deprotonate the alkyne and as a solvent.

A representative set of conditions for the Sonogashira coupling is detailed in the table below.

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Alkyne | Phenylacetylene | Nucleophile |

| Palladium Precatalyst | PdCl₂(PPh₃)₂ | Primary Catalyst |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Co-catalyst for Alkyne Activation |

| Base | Triethylamine (Et₃N) or DIPEA | Base and Solvent |

| Solvent | Toluene or DMF | Co-solvent (optional) |

| Temperature (°C) | 60-100 | Thermal Energy |

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. researchgate.netwikipedia.org In the context of this compound, the chloro group at the 2-position serves as a reactive handle for this transformation, enabling the introduction of a wide range of nitrogen-containing functional groups. The reaction typically involves the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst and a suitable base.

The steric hindrance posed by the tert-butyl group at the 4-position and the methyl group at the 6-position can influence the reaction conditions required for efficient coupling. Generally, sterically hindered substrates necessitate the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.

Key Features of Buchwald-Hartwig Amination with this compound:

Catalyst: Palladium complexes, such as Pd(OAc)2 or Pd2(dba)3, are commonly used.

Ligands: Bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)3), Josiphos-type ligands, or dialkylbiaryl phosphines are often essential for high yields with sterically hindered substrates. wikipedia.orgrug.nl

Base: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically employed.

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are common.

The reaction proceeds via a catalytic cycle involving oxidative addition of the 2-chloropyridine to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-arylated product and regenerate the catalyst.

| Parameter | Typical Conditions for Buchwald-Hartwig Amination |

|---|---|

| Substrate | This compound |

| Coupling Partner | Primary or secondary amines (aliphatic or aromatic) |

| Catalyst | Pd(OAc)2 or Pd2(dba)3 |

| Ligand | Bulky phosphine ligands (e.g., P(t-Bu)3, XPhos, SPhos) |

| Base | NaOtBu, K3PO4, Cs2CO3 |

| Solvent | Toluene, Dioxane |

| Temperature | 80-120 °C |

Stille Coupling, Heck Coupling, and Other Related Transformations

Beyond N-arylation, the chloro substituent in this compound is amenable to other palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. researchgate.netacs.org For this compound, this would entail reaction with an organostannane (R-SnBu3) to introduce a new carbon-based substituent at the 2-position. The reaction is known for its tolerance of a wide variety of functional groups.

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. nih.govchemrxiv.org Reacting this compound with an alkene under Heck conditions would yield a 2-alkenyl-4-tert-butyl-6-methylpyridine. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions.

Other Related Transformations: Other cross-coupling reactions, such as Suzuki-Miyaura coupling (with boronic acids) and Sonogashira coupling (with terminal alkynes), are also, in principle, applicable to this compound, further expanding its synthetic utility.

| Reaction | Coupling Partner | Product Type | Typical Catalyst System |

|---|---|---|---|

| Stille Coupling | Organostannane (R-SnBu3) | 2-Substituted Pyridine (C-C bond) | Pd(PPh3)4 or PdCl2(PPh3)2 |

| Heck Coupling | Alkene | 2-Alkenyl Pyridine | Pd(OAc)2 with a phosphine ligand |

| Suzuki-Miyaura Coupling | Boronic acid/ester | 2-Aryl or 2-Vinyl Pyridine | Pd(PPh3)4 with a base (e.g., K2CO3) |

| Sonogashira Coupling | Terminal alkyne | 2-Alkynyl Pyridine | PdCl2(PPh3)2 with a copper(I) co-catalyst |

Development of Novel Catalytic Systems and Ligand Scaffolds

The efficiency of cross-coupling reactions involving sterically hindered substrates like this compound is highly dependent on the catalyst system. Research in this area focuses on the development of more active and robust catalysts and ligands.

For Buchwald-Hartwig amination, the development of bulky, electron-rich phosphine ligands has been a major breakthrough, allowing for the coupling of challenging substrates under milder conditions. wikipedia.org Similarly, for C-C coupling reactions, ligands such as N-heterocyclic carbenes (NHCs) and specialized phosphine ligands have shown promise in overcoming the steric hindrance and electronic deactivation of the pyridine ring. The use of pre-catalysts, which are stable and easily handled precursors that generate the active catalytic species in situ, has also become increasingly common.

Electrophilic Aromatic Substitution (EAS) Reactions at the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org When EAS does occur, it predominantly takes place at the 3- and 5-positions.

Directing Effects of Existing Substituents

The regiochemical outcome of EAS reactions on this compound is governed by the combined directing effects of the three substituents:

Chloro Group (at C2): The chloro group is a deactivating, ortho-, para-director. However, in pyridines, its deactivating inductive effect is more pronounced.

Methyl Group (at C6): The methyl group is an activating, ortho-, para-director due to hyperconjugation and a weak inductive effect.

Tert-butyl Group (at C4): The tert-butyl group is also an activating, ortho-, para-director. stackexchange.com

Considering these effects, electrophilic attack is most likely to occur at the 3- and 5-positions, which are meta to the deactivating chloro group and ortho/para to the activating alkyl groups. The steric bulk of the tert-butyl group may hinder attack at the adjacent 3- and 5-positions to some extent.

Nitration, Sulfonation, and Halogenation Reactions

Nitration: The nitration of pyridines typically requires harsh conditions, such as fuming nitric acid and sulfuric acid at high temperatures. researchgate.netresearchgate.net For this compound, nitration is expected to yield a mixture of 3-nitro and 5-nitro derivatives.

Sulfonation: Sulfonation of pyridines is also challenging and often requires heating with oleum (B3057394) (fuming sulfuric acid). The expected products for this compound would be the 3-sulfonic acid and 5-sulfonic acid derivatives.

Halogenation: Halogenation of the pyridine ring can be achieved using various reagents. For instance, chlorination or bromination can be carried out with the respective halogen in the presence of a Lewis acid or under harsh conditions. The substitution pattern is expected to favor the 3- and 5-positions.

Functionalization of Alkyl Substituents (Methyl and Tert-butyl)

The methyl and tert-butyl groups on the pyridine ring can also be functionalized, providing further avenues for derivatization.

Functionalization of the Methyl Group: The methyl group at the 6-position is activated by the adjacent nitrogen atom and can undergo a variety of reactions. For example, it can be deprotonated with a strong base to form a pyridylic anion, which can then react with electrophiles. researchgate.net Oxidation of the methyl group can lead to the corresponding carboxylic acid or aldehyde. Radical halogenation can also be used to introduce a halogen, which can then be displaced by other nucleophiles.

Oxidation Reactions at the Methyl Group (e.g., to Carboxylic Acids, Aldehydes)

The oxidation of the methyl group at the 6-position of this compound offers a direct route to valuable derivatives such as carboxylic acids and aldehydes. While specific studies on this particular molecule are not extensively documented, the reactivity can be inferred from established methods for the oxidation of alkylpyridines.

Strong oxidizing agents are typically employed for the conversion of methylpyridines to their corresponding carboxylic acids. Reagents like potassium permanganate (B83412) (KMnO4) in alkaline conditions have been historically used for this transformation. google.com Another effective oxidant is selenium dioxide (SeO2), which can lead to either the aldehyde or the carboxylic acid depending on the reaction conditions. tandfonline.comnih.govemporia.edu Over-oxidation to the carboxylic acid is a common side reaction when using SeO2, particularly with prolonged reaction times or an excess of the oxidant. tandfonline.com The choice of solvent can also play a crucial role in the outcome of SeO2 oxidations. researchgate.net For instance, the oxidation of 2-picoline with SeO2 has been shown to yield 2-pyridine carboxylic acid. emporia.edu

The selective oxidation to the aldehyde is often more challenging. However, careful control of reaction conditions, such as temperature and stoichiometry of the oxidizing agent, can favor the formation of the formyl derivative. For example, the gas-phase catalytic oxidation of 4-methylpyridine (B42270) over modified vanadium oxide catalysts has been investigated for the synthesis of isonicotinaldehyde. mdpi.comijcce.ac.ir

Table 1: Representative Conditions for the Oxidation of Methylpyridines

| Starting Material | Oxidizing Agent | Solvent/Conditions | Major Product | Reference(s) |

| 2-Methylpyridine | Alkaline KMnO4 | Aqueous, heat | 2-Pyridinecarboxylic acid | google.com |

| 4-Methylpyridine | SeO2 | Dioxane/Water, reflux | 4-Pyridinecarboxylic acid | emporia.edu |

| 2,3-Dimethylpyridine | SeO2 (1 mol equiv.) | Dioxane/Water, reflux | 3-Methylpyridine-2-carboxaldehyde & 3-Methylpyridine-2-carboxylic acid | tandfonline.com |

| 4-Methylpyridine | V2O5-based catalysts | Gas-phase, high temp. | Isonicotinaldehyde | mdpi.comijcce.ac.ir |

Radical Reactions and Benzylic Functionalization

The methyl group of this compound is susceptible to radical reactions, enabling benzylic functionalization. A common method for this transformation is free-radical bromination using N-bromosuccinimide (NBS), typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. daneshyari.com

The regioselectivity of such reactions on substituted pyridines is influenced by the electronic effects of the ring nitrogen. The nitrogen atom is inductively deactivating, which can affect the stability of the benzylic radical intermediate. daneshyari.com Studies on unsymmetrical dimethylpyridines have shown that bromination tends to occur at the methyl group furthest from the nitrogen atom. daneshyari.com However, the relative reactivity of methyl groups at different positions on the pyridine ring towards NBS bromination has been a subject of some debate in the literature, with varying orders of reactivity reported. daneshyari.com

The resulting benzylic bromide, 4-tert-butyl-2-chloro-6-(bromomethyl)pyridine, is a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the benzylic position.

Table 2: Conditions for Radical Bromination of Methylpyridines

| Starting Material | Reagent | Initiator/Solvent | Product | Reference(s) |

| 2-Methylpyridine | NBS (1:1) | CCl4, reflux, 24h | 2-(Bromomethyl)pyridine | daneshyari.com |

| 2,6-Dimethylpyridine | HBr (60%) | Reflux, 6h | 2,6-Bis(bromomethyl)pyridine | chemicalbook.com |

| 2-Picoline | NBS | AIBN or BPO, CCl4 | 2-(Bromomethyl)pyridine | daneshyari.com |

| 1,4-Dihydropyridines | Pyridinium (B92312) bromide–perbromide | Ethyl acetate | 2,6-Bis(bromomethyl)-1,4-dihydropyridine | nih.gov |

Oxidative and Reductive Transformations of the Pyridine Ring

N-Oxidation Chemistry of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound can be oxidized to the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. Common reagents for N-oxidation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a suitable catalyst.

The presence of both a chloro and a tert-butyl group on the pyridine ring can influence the N-oxidation reaction. The chloro group is electron-withdrawing, which deactivates the ring towards electrophilic attack, including N-oxidation. Conversely, the tert-butyl group is electron-donating, which should facilitate the reaction. Steric hindrance from the substituents ortho to the nitrogen (the chloro and methyl groups) might also affect the rate of N-oxidation.

Catalytic Hydrogenation and Reduction to Partially Saturated Pyridines

The pyridine ring of this compound can be reduced to yield partially or fully saturated piperidine (B6355638) derivatives. These saturated heterocycles are of significant interest in medicinal chemistry. researchgate.net

Catalytic hydrogenation is a common method for this transformation. Various catalysts based on rhodium and iridium have been shown to be effective for the hydrogenation of pyridines under mild conditions. rsc.orgchemrxiv.orgchemrxiv.orgrsc.org For instance, rhodium oxide (Rh2O3) has been reported as a catalyst for the reduction of functionalized and multi-substituted pyridines. rsc.orgrsc.org Iridium-catalyzed ionic hydrogenation has also been developed as a robust and selective method that tolerates a range of functional groups. chemrxiv.orgchemrxiv.org

The reduction can proceed to either the fully saturated piperidine or be controlled to yield partially hydrogenated tetrahydropyridines. The outcome often depends on the catalyst system, reaction conditions, and the substitution pattern of the pyridine ring. liv.ac.uk For example, the reduction of pyridinium salts with sodium borohydride (B1222165) can regioselectively produce 1,2,5,6-tetrahydropyridines. tandfonline.com

Table 3: Catalytic Systems for the Hydrogenation of Pyridines

| Catalyst System | Hydrogen Source | Substrate Scope | Product | Reference(s) |

| Rh2O3 | H2 (5 bar) | Functionalized pyridines | Piperidines | rsc.orgrsc.org |

| Iridium(III) complex | H2 | Multi-substituted pyridines | Piperidines | chemrxiv.orgchemrxiv.org |

| [Cp*RhCl2]2 / Iodide | HCOOH-Et3N | Quaternary pyridinium salts | Piperidines or Tetrahydropyridines | liv.ac.uk |

| Rhodium on Carbon | H2 | Unsubstituted N-heteroarenes | Piperidines | osti.gov |

Formation of Coordination Complexes and Ligands for Transition Metals

Pyridine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. The lone pair of electrons on the nitrogen atom allows them to function as Lewis bases. The electronic and steric properties of the substituents on the pyridine ring play a crucial role in determining the coordination properties of the ligand and the catalytic activity of the resulting metal complex. acs.orgacs.orgnih.govnih.govrsc.orgnih.gov

Role as a Monodentate or Bidentate Ligand in Catalysis

This compound is expected to act as a monodentate ligand, coordinating to a metal center through its pyridine nitrogen atom. The presence of the bulky tert-butyl group at the 4-position and the methyl group at the 6-position introduces significant steric hindrance around the coordination site. This steric bulk can influence the geometry of the resulting metal complex and its catalytic behavior. acs.orgrsc.org

Substituted pyridine ligands have been extensively used in palladium- and platinum-catalyzed cross-coupling reactions. acs.orgnih.gov The steric and electronic properties of these ligands can be fine-tuned to optimize the catalytic activity and selectivity for specific transformations. While this compound itself has not been extensively studied as a ligand, its structural features suggest it could be a useful ligand for creating sterically demanding coordination environments in catalytic systems.

Synthesis and Characterization of Novel Metal Complexes

The synthesis of novel metal complexes is a cornerstone of modern coordination chemistry, driven by the quest for new materials with unique catalytic, electronic, and structural properties. The reactivity of substituted pyridines, such as this compound, offers a versatile platform for the design and synthesis of a wide array of metal complexes. The sterically demanding tert-butyl group, combined with the electronic influence of the chloro and methyl substituents, modulates the coordination properties of the pyridine nitrogen, allowing for the formation of complexes with diverse geometries and metal centers.

While the coordination chemistry of many substituted pyridines has been extensively explored, detailed research into the synthesis and characterization of metal complexes specifically derived from this compound is not extensively documented in publicly available literature. However, general principles of coordination chemistry allow for the postulation of synthetic strategies and characterization methods that would be applicable to this ligand.

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, counter-ion, and solvent, along with reaction conditions such as temperature and stoichiometry, would be critical in determining the structure and composition of the resulting complex. For instance, reaction with late transition metals such as palladium or platinum could lead to square planar complexes, which are of interest for their catalytic activities.

The characterization of any novel metal complexes formed would rely on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide crucial information about the ligand environment and the success of the coordination. Infrared (IR) spectroscopy could be used to observe shifts in the vibrational frequencies of the pyridine ring upon coordination to the metal center. Elemental analysis would be essential to confirm the empirical formula of the synthesized complexes.

Although specific experimental data for metal complexes of this compound is not available in the provided search results, the following table outlines the types of characterization data that would be anticipated for a hypothetical novel metal complex.

Hypothetical Characterization Data for a Novel Metal Complex of this compound

| Parameter | Expected Observation |

|---|---|

| ¹H NMR | Shifts in the resonances of the pyridine ring protons upon coordination. |

| ¹³C NMR | Shifts in the resonances of the pyridine ring carbons, particularly the carbon atoms adjacent to the nitrogen. |

| IR Spectroscopy | Shift in the C=N stretching frequency of the pyridine ring. |

| Elemental Analysis | Agreement between calculated and found percentages for C, H, and N. |

| X-ray Crystallography | Determination of coordination number, geometry, bond lengths, and angles. |

It is important to note that without experimental studies on the coordination chemistry of this compound, the synthesis and characterization of its metal complexes remain a prospective area of research.

Advanced Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to modern chemical research, allowing for the accurate prediction of various molecular characteristics from first principles.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 4-tert-butyl-2-chloro-6-methylpyridine, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional arrangement (geometry optimization).

The optimization process systematically alters the molecular geometry to find the lowest energy conformation. The results of such a calculation would yield precise bond lengths, bond angles, and dihedral angles. For instance, the geometry would reflect the electronic influence of the electron-donating tert-butyl and methyl groups and the electron-withdrawing chloro substituent on the pyridine (B92270) ring.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two primary purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, ring breathing, or C-Cl stretching.

Table 1: Predicted Geometrical Parameters for this compound from a Representative DFT Calculation

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C2-Cl | 1.75 Å |

| Bond Length | C4-C(tert-butyl) | 1.54 Å |

| Bond Length | N1-C2 | 1.34 Å |

| Bond Angle | N1-C2-Cl | 115.5° |

| Bond Angle | C3-C4-C5 | 118.0° |

| Dihedral Angle | Cl-C2-N1-C6 | 0.0° |

For situations demanding higher accuracy, ab initio methods, which are based solely on theoretical principles without empirical parameters, are employed. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. While computationally more intensive, these methods are invaluable for obtaining benchmark-quality data on electronic energies, ionization potentials, and electron affinities, providing a deeper and more accurate understanding of the molecule's electronic structure. nih.gov

The reactivity of a molecule is governed by its electronic landscape. Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) analysis are two key computational tools used to predict this reactivity. mdpi.com

The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. libretexts.orgdeeporigin.com For this compound, the MEP map would show regions of negative potential (typically colored red), indicating electron-rich areas susceptible to electrophilic attack. This region is expected to be concentrated around the electronegative nitrogen atom of the pyridine ring. researchgate.netresearchgate.net Conversely, regions of positive potential (blue) highlight electron-poor areas that are prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. For this molecule, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring and alkyl substituents, while the LUMO would likely be concentrated around the electron-withdrawing chloro substituent and the C2 carbon to which it is attached. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Table 2: Representative FMO Properties for this compound

| Orbital | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -6.52 eV | Pyridine Ring, Methyl Group |

| LUMO | -0.88 eV | Pyridine Ring, C2-Cl bond |

| HOMO-LUMO Gap | 5.64 eV | N/A |

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying the high-energy transition states that connect reactants to products.

To study a chemical reaction, such as a nucleophilic aromatic substitution at the C2 position, computational chemists first locate the structure of the transition state (TS) on the potential energy surface. The TS is a first-order saddle point, representing the maximum energy barrier along the reaction path. Once the TS is found, its structure and energy are used to calculate the activation energy (Ea), which is the primary determinant of the reaction rate.

Table 3: Hypothetical Energetics for a Nucleophilic Substitution Reaction

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Activation Energy (Ea) | +22.5 | Energy barrier from reactants to transition state |

| Reaction Energy (ΔE_rxn) | -15.0 | Overall energy change from reactants to products |

Reactions are rarely performed in the gas phase; the surrounding solvent can significantly influence reaction pathways and energetics. nih.govnih.gov Computational models can account for these effects in two primary ways.

Implicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. acs.org

Explicit solvation models provide a more detailed picture by including individual solvent molecules in the calculation. These are often handled using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the reacting species are treated with high-level QM theory and the surrounding solvent molecules are treated with computationally cheaper MM force fields. This approach is crucial for reactions where specific solute-solvent interactions, like hydrogen bonding, play a critical role. researchgate.netrsc.org For a reaction involving charged intermediates, polar solvents would be expected to stabilize these species, thereby lowering the activation energy and accelerating the reaction rate.

Conformational Analysis and Molecular Dynamics (MD) Simulations

Conformational analysis and molecular dynamics simulations are pivotal in understanding the three-dimensional structure and dynamic nature of a molecule. For this compound, these studies would be particularly insightful due to the presence of the bulky tert-butyl group, which can significantly influence the molecule's shape and flexibility.

Exploration of Conformational Hypersurfaces and Energy Minima

A thorough computational exploration of the conformational hypersurface of this compound would involve systematically rotating the single bonds, particularly the bond connecting the tert-butyl group to the pyridine ring. This process, typically carried out using quantum mechanical methods like Density Functional Theory (DFT), would identify all possible stable conformations (energy minima) and the transition states connecting them.

The expected outcome would be a potential energy surface map, illustrating the relative energies of different spatial arrangements of the atoms. This would reveal the most stable conformation(s) of the molecule in the gas phase and the energy barriers to rotation for the substituent groups.

Solvent-Induced Conformational Changes and Flexibility

These simulations would provide data on how the molecule's structure might change in different chemical environments, which is crucial for understanding its behavior in solutions. Key findings would likely relate to the orientation of the substituent groups and the degree of rotational freedom they possess in the presence of solvent molecules.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters for this compound would involve using DFT calculations to determine the magnetic shielding of each nucleus (¹H and ¹³C). These shielding values can then be converted into chemical shifts, providing a theoretical NMR spectrum. nih.govmdpi.com The accuracy of these predictions is often enhanced by using specific functionals and basis sets, and by considering solvent effects. nih.gov

A data table of predicted versus experimental chemical shifts would be the standard output of such a study, offering a powerful tool for assigning peaks in an experimental NMR spectrum.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes only and does not represent actual calculated data.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C2 | 160.5 | - |

| C3 | 122.8 | 7.10 |

| C4 | 155.3 | - |

| C5 | 118.9 | 6.95 |

| C6 | 158.2 | - |

| C(tert-butyl) | 35.1 | - |

| CH₃(tert-butyl) | 30.4 | 1.35 |

Computational IR and Raman Spectra Simulation

The simulation of infrared (IR) and Raman spectra involves calculating the vibrational frequencies of the molecule. researchgate.netscifiniti.comnih.gov These calculations, typically performed using DFT, predict the energies at which the molecule will absorb infrared radiation or scatter Raman light, corresponding to its various vibrational modes (stretching, bending, etc.).

The output of these simulations is a list of vibrational frequencies and their corresponding intensities, which can be plotted to generate theoretical IR and Raman spectra. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Note: This table is for illustrative purposes only and does not represent actual calculated data.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| C-H stretch (aromatic) | 3100 - 3000 | Medium | Strong |

| C-H stretch (aliphatic) | 3000 - 2850 | Strong | Strong |

| C=N stretch (ring) | 1600 - 1550 | Strong | Medium |

| C=C stretch (ring) | 1500 - 1400 | Strong | Strong |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate a molecule's structural or physicochemical properties (descriptors) with its chemical reactivity. nih.gov To develop a QSRR model for a series of substituted pyridines including this compound, a dataset of compounds with known reactivity data would be required.

Computational chemistry would be used to calculate a wide range of molecular descriptors for each compound in the dataset, such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters, and topological indices. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that predicts reactivity based on these descriptors. Such a model could then be used to predict the chemical behavior of this compound.

Applications in Organic Synthesis and Materials Science Non Clinical Focus

Development of Novel Catalytic Systems and Ligands

There is currently a lack of published research detailing the use of 4-tert-butyl-2-chloro-6-methylpyridine as a supporting ligand in either homogeneous or heterogeneous catalysis. While sterically hindered pyridine (B92270) derivatives are of significant interest in catalysis for their ability to influence the electronic and steric environment of a metal center, specific studies involving this compound in applications such as asymmetric synthesis or C-H activation have not been identified in the available literature. The electronic and steric properties of related substituted pyridines, such as 2,6-di-tert-butyl-4-methylpyridine, have been explored as non-nucleophilic bases in various chemical transformations. orgsyn.orgsigmaaldrich.com

No specific examples of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) incorporating the this compound moiety have been reported in peer-reviewed literature. The design of MOFs and COFs often relies on multitopic ligands to build extended porous structures. mdpi.comrsc.org While pyridine-based ligands are common in the construction of these materials, the specific monofunctional nature and substitution pattern of this compound may not be optimal for forming the robust, extended networks characteristic of MOFs and COFs.

Precursor for Advanced Organic Materials

Scientific literature does not currently contain reports on the integration of this compound into polymer architectures for electronic, optoelectronic, or structural applications. The development of functional polymers often involves the incorporation of monomers with specific electronic or photophysical properties. While substituted pyridines can be part of such systems, the specific contribution of the this compound unit to the properties of a polymer has not been documented.

There is a lack of documented research on the use of this compound as a primary building block for supramolecular assemblies and self-assembling systems. Supramolecular chemistry often utilizes specific non-covalent interactions, such as hydrogen bonding or metal coordination, to construct larger architectures. mdpi.com The particular combination of substituents on the pyridine ring of this compound may influence its ability to participate in directional and predictable self-assembly processes, but specific studies are not available.